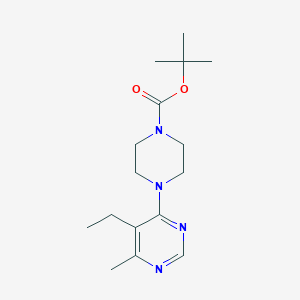![molecular formula C19H23N7O2 B6439797 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole CAS No. 2549049-95-6](/img/structure/B6439797.png)
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a triazolo ring, and a pyridazine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of multiple ring structures . These structures can allow for specific interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, triazoles can react with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, similar compounds often have high thermal stability and significant biological activity .Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration is needed to optimize its efficacy and safety for potential clinical use .
Antimicrobial Activity
The synthesized compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. It could serve as a lead structure for developing novel antibiotics. Researchers are actively studying its mode of action and potential applications in combating drug-resistant pathogens .
Analgesic and Anti-Inflammatory Effects
Preclinical studies indicate that this compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation by targeting specific receptors. Future investigations may uncover its therapeutic potential in pain management and inflammatory disorders .
Antioxidant Activity
The compound exhibits antioxidant effects, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing age-related diseases and maintaining overall health. Researchers are exploring its bioavailability and potential applications in nutraceuticals .
Antiviral Potential
Initial studies suggest that the compound has antiviral activity against certain viruses. It may inhibit viral replication or entry into host cells. Ongoing research aims to validate its efficacy and explore its use in viral infections .
Enzyme Inhibition
a. Carbonic Anhydrase Inhibitors The compound shows promise as a carbonic anhydrase inhibitor, which could be relevant in treating conditions like glaucoma and epilepsy. b. Cholinesterase Inhibitors Researchers investigate its potential for Alzheimer’s disease treatment by inhibiting cholinesterase enzymes. c. Alkaline Phosphatase Inhibitors Alkaline phosphatase plays a role in bone health; this compound’s inhibition may have therapeutic implications. d. Anti-Lipase Activity Lipase inhibitors are relevant for weight management and lipid metabolism. e. Aromatase Inhibitors Aromatase inhibitors are used in breast cancer therapy. This compound’s effects on aromatase warrant further study .
Antitubercular Agents
Preliminary data suggests that the compound exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers are investigating its potential as a novel antitubercular drug .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-12-9-15(22-24(12)2)19(27)25-8-7-13(10-25)11-28-17-6-5-16-20-21-18(14-3-4-14)26(16)23-17/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQEGIBHOLLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole](/img/structure/B6439725.png)
![4-methoxy-1-methyl-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B6439735.png)
![5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B6439742.png)
![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-fluorophenyl)ethan-1-one](/img/structure/B6439743.png)
![2-[(2-fluorophenyl)methanesulfonyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6439775.png)
![6-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoro-2-methylpyridine](/img/structure/B6439784.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6439785.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine](/img/structure/B6439793.png)
![5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-dimethyl-1H-pyrazole](/img/structure/B6439803.png)
![1-(2,6-difluorobenzoyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B6439804.png)
![3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B6439805.png)
![tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate](/img/structure/B6439815.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine](/img/structure/B6439820.png)